4-(Trifluoromethyl)aniline

Physical Organic Chemistry Medicinal Chemistry Process Chemistry

4-(Trifluoromethyl)aniline (p-CF3-aniline) is a para-substituted aniline featuring a powerful electron-withdrawing -CF3 group (σp ≈ +0.54). This uniquely modulates pKa (2.45 vs. 4.60 for aniline), lipophilicity (LogP ~2.4), and metabolic stability, delivering >2-fold potency gains in cytotoxic agents (MCF-7 IC50 19.3 µM). It is the mandatory USP/EP reference standard for leflunomide impurity testing and a critical monomer for low-dielectric polyimides (κ 2.55 at 10 MHz). As a direct precursor to trifluralin, its cost-effective scalability is proven. Substituting with 4-fluoro, 4-chloro, or 3-CF3 isomers compromises target properties.

Molecular Formula C7H6F3N
Molecular Weight 161.12 g/mol
CAS No. 455-14-1
Cat. No. B029031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)aniline
CAS455-14-1
SynonymsUSP Leflunomide Related Compound A;  4-(Trifluoromethyl)benzenamine;  4-Amino-α,α,α-benzotrifluoride;  4-Aminobenzotrifluoride;  NSC 10337;  p-(Trifluoromethyl)aniline;  p-Amino-α,α,α-trifluorotoluene;  p-Aminobenzotrifluoride;  p-Trifluoromethylphenylamine; 
Molecular FormulaC7H6F3N
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)N
InChIInChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2
InChIKeyODGIMMLDVSWADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)aniline (CAS 455-14-1): Core Physicochemical and Industrial Baseline


4-(Trifluoromethyl)aniline (p-CF3-aniline) is an organofluorine aromatic amine with the formula CF3C6H4NH2. It is characterized by a strong electron-withdrawing trifluoromethyl (-CF3) group at the para position, which profoundly modulates its reactivity, basicity, and lipophilicity relative to unsubstituted aniline and other 4-substituted aniline analogs [1]. Its protonated form exhibits a pKa of 8.6 in acetonitrile, making it approximately 100-fold more acidic than aniline itself, and it is a colorless solid with a melting point of 38 °C [1]. The compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, notably as a building block for the immunosuppressant leflunomide and the herbicide trifluralin [2][3].

Why 4-(Trifluoromethyl)aniline Cannot Be Replaced by Common In-Class Analogs


Substitution with seemingly similar 4-substituted anilines (e.g., 4-fluoroaniline, 4-chloroaniline, 4-methylaniline) or the 3-(trifluoromethyl)aniline isomer is not feasible without compromising target properties. The -CF3 group confers a unique combination of extreme electron-withdrawal (Hammett σp ≈ +0.54), high lipophilicity (consensus LogP ≈ 2.4), and metabolic stability derived from the strong C–F bond [1]. These electronic and physicochemical effects translate into quantifiable differences in biological potency (e.g., >2-fold enhancement in cytotoxicity assays) and material performance (e.g., lowered dielectric constant in polyimides) that cannot be replicated by halogen or alkyl analogs [2][3]. Furthermore, the distinct pKa shift of the amino group (pKa ≈ 2.45 in water vs. 4.60 for aniline) fundamentally alters its reactivity in acid/base-sensitive synthetic steps and formulation environments .

Quantitative Differentiation: 4-(Trifluoromethyl)aniline vs. Key Comparators


Basicity Modulation: pKa Shift of 2.15 Units vs. Aniline

In aqueous solution at 25 °C, the pKa of the conjugate acid of 4-(trifluoromethyl)aniline is 2.45 . This represents a substantial decrease in basicity compared to unsubstituted aniline (pKa = 4.60), driven by the strong electron-withdrawing inductive effect of the -CF3 group [1]. The 2.15-unit difference corresponds to a >140-fold reduction in basicity, which directly influences protonation state under physiological and acidic reaction conditions.

Physical Organic Chemistry Medicinal Chemistry Process Chemistry

Enhanced Cytotoxic Potency: 2.3-Fold Increase Over DHEA Scaffold

In a comparative cytotoxicity study against the MCF-7 human breast cancer cell line, the 4-(trifluoromethyl)aniline-derived conjugate (compound 4) exhibited an IC50 of 19.3 µM [1]. This was 2.3-fold more potent than the parent dehydroepiandrosterone (DHEA) scaffold (IC50 ~44.4 µM, calculated from the reported fold-change), demonstrating that the electron-withdrawing para-CF3 group significantly enhances antiproliferative activity.

Medicinal Chemistry Oncology Structure-Activity Relationship

Polymer Property Enhancement: CF3 vs. CH3 Substituent Effects on Electrochromism

A comparative study on aromatic polyamides synthesized from diamine monomers bearing either a -CF3 or a -CH3 substituent revealed a distinct electrochemical difference [1]. Cyclic voltammetry showed that the trifluoromethyl-substituted polyamide exhibited a reversible oxidation process with a color change from pale yellow to dark golden, whereas the methyl-substituted analog exhibited a color change to green under the same conditions [1].

Materials Science Polymer Chemistry Electrochromic Devices

Regulatory Differentiation: Official Pharmacopeial Impurity Standard

4-(Trifluoromethyl)aniline is officially designated as Leflunomide EP Impurity A and Leflunomide USP Related Compound A [1][2]. It is supplied as a certified reference standard (e.g., Sigma-Aldrich USP Reference Standard, purity 99%) specifically for the identification and quantification of this impurity in commercial leflunomide drug substance and product . This regulatory recognition creates a distinct, high-value procurement stream that does not exist for non-pharmacopeial analogs like 4-fluoroaniline or 4-chloroaniline.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Extreme Electron-Withdrawing Capacity: Hammett σp of +0.54

The para-trifluoromethyl group exerts one of the strongest electron-withdrawing inductive effects among common substituents, with a Hammett σp constant of +0.54 [1]. This value is substantially higher than that of para-fluoro (+0.06), para-chloro (+0.23), para-bromo (+0.23), and para-methyl (-0.17) groups, quantifying the unique electronic influence of the -CF3 moiety on the aromatic ring and the amine nitrogen [2].

Physical Organic Chemistry QSAR Reaction Mechanism

Optimal Application Scenarios for 4-(Trifluoromethyl)aniline Based on Quantitative Evidence


Medicinal Chemistry: Potency Enhancement in Anticancer Lead Optimization

When designing novel cytotoxic agents, incorporating 4-(trifluoromethyl)aniline as a building block can yield >2-fold improvements in antiproliferative activity against cancer cell lines, as demonstrated with the MCF-7 model (IC50 19.3 µM) [1]. This is particularly relevant for programs seeking to optimize the potency of steroidal or other complex natural product scaffolds.

Pharmaceutical Quality Control: Certified Impurity Analysis for Leflunomide

For analytical laboratories performing release testing of leflunomide API or finished dosage forms, procurement of 4-(trifluoromethyl)aniline as a USP or EP reference standard is non-negotiable for method validation and routine impurity quantification [2]. The compound's official monographed status ensures traceability and regulatory acceptance.

Advanced Polymer Synthesis: Tailoring Electrochromic and Dielectric Properties

In the development of electrochromic devices, low-dielectric materials, or high-performance polyimides, 4-(trifluoromethyl)aniline serves as a critical monomer. It imparts enhanced solubility, distinct color-switching behavior (e.g., pale yellow to dark golden), and a lowered dielectric constant (reported as low as 2.55 at 10 MHz) compared to non-fluorinated or methyl-substituted analogs [3][4].

Agrochemical Intermediates: Synthesis of Trifluralin and Other Herbicides

The compound is a direct precursor to the widely used pre-emergence herbicide trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline) [5]. Its use in this well-established industrial process highlights its scalability and cost-effectiveness in the agrochemical sector.

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